

An In-Depth Technical Guide to 2-Fluoro-4-isocyanato-1-methylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-isocyanato-1-methylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on **2-Fluoro-4-isocyanato-1-methylbenzene**. This document is designed to provide a deep dive into the core characteristics of this versatile chemical compound, moving beyond a simple recitation of facts to offer actionable insights grounded in scientific principles. The isocyanate functional group, with its inherent reactivity, is a cornerstone of modern synthetic chemistry, and when combined with the unique electronic properties of a fluorinated toluene scaffold, it becomes a powerful tool in the hands of discerning researchers. This guide is structured to be a self-validating resource, with each section building upon the last to provide a holistic understanding of the compound's properties, synthesis, and applications, particularly within the dynamic field of drug discovery. Every key claim is substantiated with citations to authoritative sources, ensuring the integrity and trustworthiness of the information presented.

Core Molecular Attributes of 2-Fluoro-4-isocyanato-1-methylbenzene

2-Fluoro-4-isocyanato-1-methylbenzene, a compound of significant interest in medicinal chemistry and organic synthesis, possesses a unique combination of functional groups that dictate its chemical behavior and utility.

Physicochemical and Structural Data

A thorough understanding of the fundamental properties of **2-Fluoro-4-isocyanato-1-methylbenzene** is paramount for its effective and safe utilization in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	151.14 g/mol	[1] [2]
Molecular Formula	C ₈ H ₆ FNO	[1] [2]
CAS Number	102561-42-2	[2]
Synonyms	3-Fluoro-4-methylphenyl isocyanate	[2]
Appearance	Not specified, likely a liquid or low-melting solid	
Boiling Point	Not specified	
Density	Not specified	
Solubility	Expected to be soluble in common organic solvents	

Spectroscopic Signature

The structural characterization of **2-Fluoro-4-isocyanato-1-methylbenzene** is crucial for confirming its identity and purity. Spectroscopic techniques provide a detailed fingerprint of the molecule.

- Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent feature in the FTIR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in a relatively uncongested region of the spectrum, around 2250-2270 cm⁻¹, making it an excellent diagnostic tool for the presence of the isocyanate functionality[3].
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the signals of adjacent aromatic protons.
- ^{13}C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the characteristic signal for the isocyanate carbon.
- ^{19}F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine atom on the aromatic ring.
- Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight of the compound and for analyzing its fragmentation pattern, which can provide further structural information. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 151.14 g/mol [1][2].

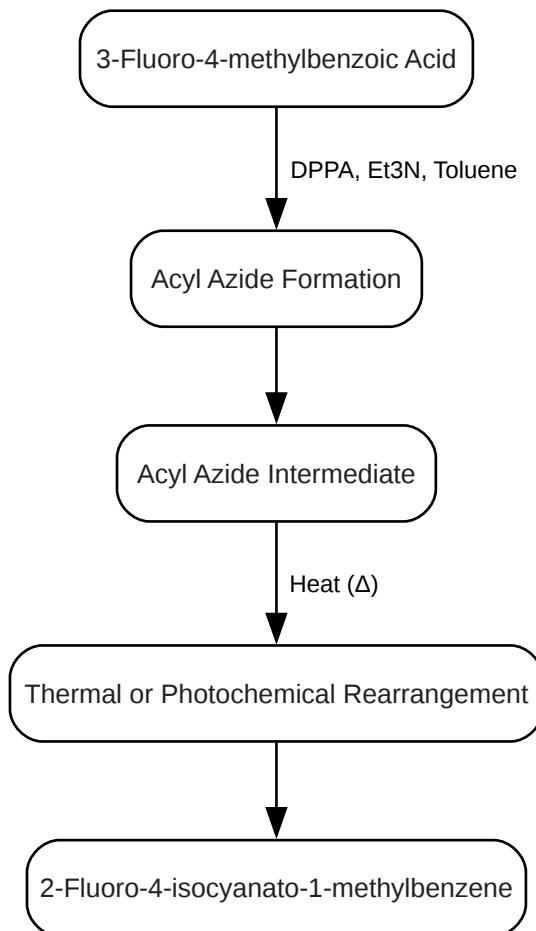
Synthesis Methodologies

The synthesis of **2-Fluoro-4-isocyanato-1-methylbenzene** can be approached through several established methods for isocyanate formation. The choice of method often depends on the availability of starting materials, scale of the reaction, and desired purity.

Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide intermediate. This reaction is known for its mild conditions and tolerance of a wide range of functional groups[4][5].

Conceptual Workflow for Curtius Rearrangement:



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Caption: General workflow of the Curtius rearrangement for isocyanate synthesis.

Detailed Experimental Protocol (Illustrative):

A one-pot procedure using diphenylphosphoryl azide (DPPA) is often preferred as it avoids the isolation of the potentially explosive acyl azide intermediate^{[5][6]}.

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-4-methylbenzoic acid and a suitable anhydrous solvent such as toluene.
- Reagent Addition: Add triethylamine (Et₃N) to the stirred solution, followed by the dropwise addition of diphenylphosphoryl azide (DPPA).
- Acyl Azide Formation: Stir the reaction mixture at room temperature to facilitate the formation of the acyl azide intermediate.

- Curtius Rearrangement: Gently heat the reaction mixture to induce the rearrangement of the acyl azide to the isocyanate, which is accompanied by the evolution of nitrogen gas. The reaction progress can be monitored by IR spectroscopy, looking for the appearance of the strong isocyanate peak around $2250\text{-}2270\text{ cm}^{-1}$ ^[6].
- Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude isocyanate can then be purified, typically by vacuum distillation, to obtain the final product^{[7][8]}.

Phosgenation of Amines

The reaction of a primary amine with phosgene or a phosgene equivalent is a common industrial method for the production of isocyanates. This method is generally high-yielding but requires stringent safety precautions due to the high toxicity of phosgene.

The starting material for this synthesis would be 3-fluoro-4-methylaniline^{[9][10]}. The amine is reacted with phosgene in an inert solvent.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. While this is a classic named reaction, it is less commonly used for the direct synthesis of isocyanates compared to the Curtius rearrangement or phosgenation.

Applications in Drug Development

The unique structural features of **2-Fluoro-4-isocyanato-1-methylbenzene** make it a valuable building block in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors.

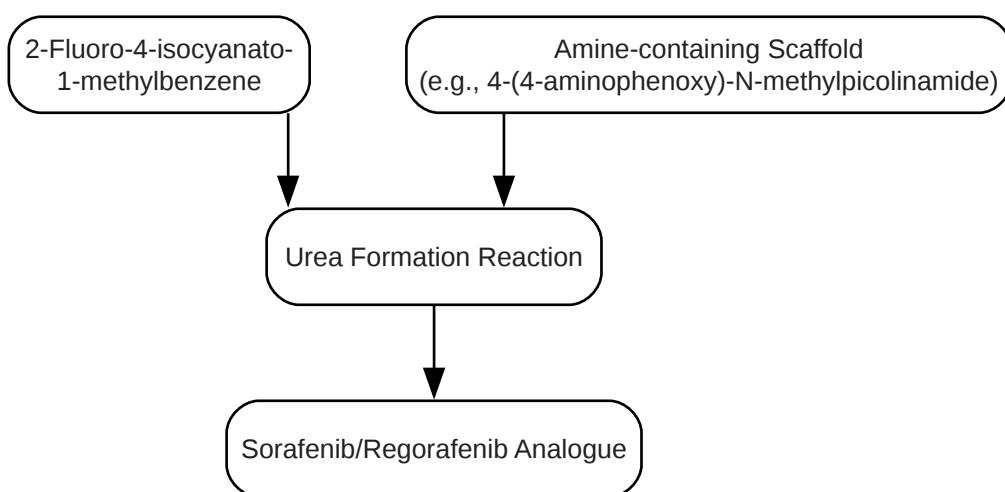
Role as a Key Intermediate for Kinase Inhibitors

Many kinase inhibitors feature a urea or amide linkage, which can be readily formed by the reaction of an isocyanate with an amine or alcohol, respectively. The fluorine atom and methyl group on the phenyl ring of **2-Fluoro-4-isocyanato-1-methylbenzene** can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The fluorine atom, for instance, can enhance metabolic stability and binding affinity^{[11][12]}.

Synthesis of Sorafenib and Regorafenib Analogues

Sorafenib and Regorafenib are multi-kinase inhibitors approved for the treatment of various cancers. Their structures contain a bi-aryl urea moiety. **2-Fluoro-4-isocyanato-1-methylbenzene** is a key reagent in the synthesis of analogues of these important drugs[12][13][14][15][16][17].

General Synthetic Scheme for Sorafenib/Regorafenib Analogues:



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Caption: Reaction of **2-Fluoro-4-isocyanato-1-methylbenzene** to form a bi-aryl urea.

The isocyanate group of **2-Fluoro-4-isocyanato-1-methylbenzene** reacts with the primary amine of a suitable scaffold to form the critical urea linkage that is often essential for binding to the kinase active site. The fluorinated methylphenyl moiety can then occupy a specific pocket in the enzyme, contributing to the overall potency and selectivity of the inhibitor.

Experimental Protocols: Purification and Analysis

Purification by Vacuum Distillation

Aryl isocyanates can often be purified by vacuum distillation. This technique is particularly useful for separating the desired isocyanate from non-volatile impurities or starting materials.

General Protocol:

- Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry to prevent reaction of the isocyanate with water.
- Distillation: Carefully heat the crude **2-Fluoro-4-isocyanato-1-methylbenzene** under reduced pressure. The appropriate temperature and pressure will depend on the specific boiling point of the compound.
- Collection: Collect the fraction that distills at the expected boiling point.
- Storage: Store the purified isocyanate under an inert atmosphere and protected from moisture to prevent degradation.

Analytical Characterization

Purity Assessment: The purity of **2-Fluoro-4-isocyanato-1-methylbenzene** can be assessed using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Structural Confirmation: As discussed in section 1.2, a combination of FTIR, NMR (^1H , ^{13}C , ^{19}F), and mass spectrometry should be used to confirm the identity and structure of the synthesized compound.

Safety and Handling

Isocyanates are reactive compounds and should be handled with appropriate safety precautions.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation[18][19][20][21][22].
- Precautionary Measures:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container under an inert atmosphere and away from moisture.

Conclusion

2-Fluoro-4-isocyanato-1-methylbenzene is a valuable and versatile building block in modern organic synthesis, with particularly noteworthy applications in the development of novel kinase inhibitors. Its synthesis, primarily through the Curtius rearrangement or phosgenation, provides access to a highly reactive isocyanate functional group on a fluorinated aromatic scaffold. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective use in research and development. The insights provided in this guide are intended to empower researchers to harness the full potential of this compound in their pursuit of scientific advancement.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Fluoro-4-isocyanato-1-methylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010440#2-fluoro-4-isocyanato-1-methylbenzene-molecular-weight>]

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